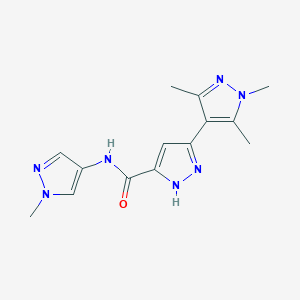methanone](/img/structure/B12163293.png)
[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole derivatives.
-
Step 1: Synthesis of Tetrahydrothiophene Dioxide
Reagents: Tetrahydrothiophene, hydrogen peroxide, acetic acid.
Conditions: The reaction is carried out under acidic conditions with controlled temperature to ensure the formation of the dioxide derivative.
-
Step 2: Preparation of Hexahydrocycloheptapyrazole
Reagents: Cycloheptanone, hydrazine hydrate.
Conditions: The reaction is conducted under reflux with a suitable solvent such as ethanol to yield the hexahydro derivative.
-
Step 3: Coupling Reaction
Reagents: The prepared tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole, piperazine.
Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Products: Sulfoxides and sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety.
Reagents: Sodium borohydride, lithium aluminum hydride.
Products: Corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.
Reagents: Alkyl halides, acyl chlorides.
Products: Substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in methanol, reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate, room temperature.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Studies are conducted to understand its efficacy and safety profiles.
Industry
Industrially, the compound is explored for its applications in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways.
Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors.
Pathways: Signal transduction pathways, metabolic pathways.
The compound exerts its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H26N4O3S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H26N4O3S/c22-17(16-14-4-2-1-3-5-15(14)18-19-16)21-9-7-20(8-10-21)13-6-11-25(23,24)12-13/h13H,1-12H2,(H,18,19) |
InChI Key |
IQMNGZUKMORGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)


![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12163224.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)

![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)

